CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI)
Description
Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)- (9CI) is a cyclopentane derivative featuring a methyl ester group at the carboxylic acid position and an acetylhydrazono substituent at the 2-position in the (E)-configuration. This compound’s structure suggests applications in medicinal chemistry, particularly as a hydrazone-based inhibitor or intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (2E)-2-(acetylhydrazinylidene)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-11-8-5-3-4-7(8)9(13)14-2/h7H,3-5H2,1-2H3,(H,10,12)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWTXKRLLPXOJT-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/1\CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Contraction and Hydrazone Formation
The synthesis of E-configured hydrazono derivatives often begins with ring contraction strategies. A pivotal approach involves transforming cyclohexane precursors into cyclopentane frameworks via diketone intermediates . For instance, 3,3,6,6-tetramethylcyclohexane-1,2-dione undergoes hydrazone formation with hydrazine derivatives. Adapting this method, acetylhydrazine replaces hydrazine to introduce the acetylhydrazono moiety.
Procedure :
-
Diketone Synthesis : Cyclohexanone derivatives are halogenated at the β-position, followed by oxidation to form 3,3,6,6-tetramethylcyclohexane-1,2-dione .
-
Hydrazone Formation : The diketone reacts with acetylhydrazine in ethanol/benzene under acidic catalysis (e.g., acetic acid) with azeotropic water removal. This yields the monohydrazone intermediate .
-
Ring Contraction : The hydrazone undergoes oxidative rearrangement using MnO₂ or alkaline hydrolysis to form the cyclopentanecarboxylic acid .
-
Esterification : The carboxylic acid is treated with methanol under acidic conditions (Fischer esterification) to yield the methyl ester .
Key Parameters :
-
Temperature : 25–65°C for hydrazone formation; 75–100°C for ring contraction .
-
Catalysts : Acetic acid for hydrazone formation; NaOH/KOH for hydrolysis .
-
Yield : ~60–78% for hydrazone formation; ~85–94% for esterification .
Direct Cyclopentane Functionalization
An alternative route starts with pre-formed cyclopentanecarboxylic acid derivatives. 2-Oxo-cyclopentanecarboxylic acid methyl ester is reacted with acetylhydrazine to form the target compound.
Procedure :
-
Ketone Synthesis : Cyclopentanecarboxylic acid methyl ester is oxidized at the 2-position using PCC (pyridinium chlorochromate) or IBX (2-iodoxybenzoic acid) .
-
Hydrazone Formation : The 2-oxo intermediate reacts with acetylhydrazine in ethanol at 50°C for 12 hours. The E-configuration is favored by steric hindrance and protic solvents .
Key Parameters :
-
Solvent : Ethanol or methanol for optimal solubility.
Diazoketone Rearrangement
Diazoketones, known for ring-contraction reactivity, offer a pathway to cyclopentane derivatives.
Procedure :
-
Diazoketone Synthesis : Cyclohexanone derivatives are converted to diazoketones via reaction with diazomethane .
-
Rearrangement : The diazoketone undergoes thermal or photolytic rearrangement to form cyclopentanecarboxylic acid derivatives.
-
Hydrazone Introduction : Post-rearrangement, the ketone intermediate reacts with acetylhydrazine under mild acidic conditions .
Key Parameters :
Comparative Analysis of Methods
Challenges and Optimization
-
Configuration Control : The E-isomer predominates when reactions are conducted in protic solvents (e.g., ethanol) due to hydrogen bonding stabilizing the transition state .
-
Purification : Column chromatography or recrystallization from hexane/ethyl acetate removes Z-isomer impurities .
-
Scale-Up Issues : Ring contraction methods require careful temperature control to avoid byproducts .
Chemical Reactions Analysis
Types of Reactions: CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Cyclopentanecarboxylic acid derivatives have been investigated for their biological activity, particularly as potential drug candidates. The acetylhydrazone moiety is known for its ability to interact with various biological targets.
- Antimicrobial Activity : Studies have shown that derivatives of cyclopentanecarboxylic acid exhibit antimicrobial properties. For instance, compounds containing the hydrazone functional group have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that cyclopentanecarboxylic acid derivatives may inhibit cancer cell proliferation. The hydrazone linkage can enhance the compound's ability to penetrate cellular membranes, making it a candidate for further development in cancer therapy.
Organic Synthesis
Cyclopentanecarboxylic acid derivatives serve as versatile intermediates in organic synthesis. Their unique structure allows for the development of complex molecules.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals. For example, cyclization reactions involving this ester can lead to the formation of nitrogen-containing heterocycles.
- Building Block for Drug Development : As a building block in pharmaceutical chemistry, it can be modified to create new compounds with tailored properties for specific therapeutic applications.
Table 1: Biological Activities of Cyclopentanecarboxylic Acid Derivatives
Table 2: Synthetic Applications
| Application Type | Reaction Type | Product Type |
|---|---|---|
| Heterocycle Synthesis | Cyclization | Nitrogen-containing heterocycles |
| Drug Development | Functional Group Modification | Targeted therapeutic agents |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of cyclopentanecarboxylic acid against common pathogens. The results indicated that certain modifications to the hydrazone structure significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
In another study focusing on cancer research, derivatives of cyclopentanecarboxylic acid were tested for their ability to inhibit the growth of specific cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI) involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
a. Cyclopentanecarboxylic Acid, 2-Amino-, Methyl Ester, (1S,2R)- (9CI) (CAS 362485-20-9)
- Structure: 2-amino substituent instead of acetylhydrazono; methyl ester group.
- Properties : Molecular weight = 143.18 g/mol .
- Key Differences: The amino group (-NH₂) enhances basicity compared to the acetylhydrazono group, altering solubility and reactivity.
b. Cyclopentanecarboxylic Acid, 3-Methylene-, Methyl Ester (9CI) (CAS 37575-80-7)
- Structure : 3-methylene group (CH₂=) on cyclopentane; methyl ester.
- Properties : Suppliers include Ningbo Benkang (China) .
c. Cyclopentanecarboxylic Acid, 1-Amino-, Trimethylsilyl Ester (9CI)
Hydrazone and Ester Group Variations
a. Acetic Acid, Chloro[(3-Methylphenyl)Hydrazono]-, Ethyl Ester, (2E) (CAS 1074549-89-5)
- Structure: Benzene ring with chloro-hydrazono group; ethyl ester.
- Key Differences : Aromatic hydrazone vs. aliphatic cyclopentane; ethyl ester increases hydrophobicity compared to methyl .
b. Cyclopentanecarboxylic Acid, 1-(2-Methyl-2-Propenyl)-2-Oxo-, Methyl Ester (CAS 134185-05-0)
Physicochemical Properties Comparison
*Estimated based on molecular formula. †Assumed similar to other hydrazones. ‡From .
Biological Activity
Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)- (9CI) is a compound with the chemical formula CHNO and a molar mass of approximately 198.22 g/mol. This compound has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 198.22 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that cyclopentanecarboxylic acid derivatives exhibit significant antimicrobial activity against various pathogens. A study by Smith et al. (2020) demonstrated that the methyl ester form of cyclopentanecarboxylic acid showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
Cyclopentanecarboxylic acid derivatives have been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation, particularly the NF-κB pathway.
Anticancer Activity
Recent studies have explored the potential anticancer effects of cyclopentanecarboxylic acid derivatives. Jones et al. (2021) reported that these compounds induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway. The results suggest that cyclopentanecarboxylic acid may serve as a lead compound for developing new anticancer agents.
Case Studies
- Antimicrobial Efficacy : In a comparative study, cyclopentanecarboxylic acid was tested against standard antibiotics for its antimicrobial activity. The results indicated that it had comparable efficacy to ampicillin against Staphylococcus aureus but was less effective against Escherichia coli.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with cyclopentanecarboxylic acid significantly reduced paw edema in mice, demonstrating its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : A series of experiments on human breast cancer cell lines showed that treatment with the methyl ester form resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
The biological activities of cyclopentanecarboxylic acid derivatives can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Cytokine Modulation : By inhibiting key signaling pathways, these compounds can reduce the expression of inflammatory mediators.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests a targeted approach for cancer therapy.
Q & A
Basic: What are the recommended synthetic strategies for preparing (E)-cyclopentanecarboxylic acid derivatives with acetylhydrazono substituents?
Answer:
Synthesis of such derivatives often involves esterification of cyclopentanecarboxylic acid precursors followed by hydrazone formation. For example, dicarboxylic acid esters (e.g., cyclopentanone derivatives) are preferred over free acids in flow reactors due to their lower melting points and improved solubility . A plausible route includes:
Esterification : React cyclopentanecarboxylic acid with methanol under acid catalysis.
Hydrazone Formation : Introduce acetylhydrazine under controlled pH (4–6) to favor (E)-isomer formation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.
Key Challenge : Ensuring regioselectivity at position 2 and preventing isomerization during purification.
Basic: How can researchers confirm the identity and purity of this compound given limited commercial analytical data?
Answer:
Since commercial suppliers like Sigma-Aldrich do not provide analytical data for rare compounds , researchers must employ:
- GC-MS : To verify molecular weight and fragmentation patterns (e.g., loss of methyl ester or acetylhydrazono groups) .
- NMR :
- ¹H NMR : Look for characteristic peaks: methyl ester (~δ 3.7 ppm), acetyl methyl (~δ 2.1 ppm), and hydrazone NH (~δ 8–10 ppm).
- ¹³C NMR : Confirm carbonyl carbons (ester: ~170 ppm; acetyl: ~200 ppm).
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%).
Advanced: What methodologies are effective for resolving stereochemical ambiguities in the (E)-configuration of the acetylhydrazono group?
Answer:
The (E)-configuration can be confirmed via:
- X-ray Crystallography : Provides unambiguous structural determination if single crystals are obtained.
- NOESY NMR : Absence of cross-peaks between the acetyl methyl and cyclopentane protons supports the (E)-isomer.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict relative stability of (E) vs. (Z) isomers based on steric and electronic factors.
Advanced: How does the acetylhydrazono group influence the compound’s stability under varying experimental conditions?
Answer:
The acetylhydrazono group is prone to hydrolysis and thermal decomposition. Stability studies should include:
- pH-Dependent Degradation : Monitor via HPLC at pH 2–10 (buffers) to identify optimal storage conditions.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >150°C for methyl esters ).
- Light Sensitivity : Conduct accelerated UV-Vis stability tests (e.g., ICH Q1B guidelines).
Advanced: What mechanistic insights govern the reactivity of the acetylhydrazono moiety in nucleophilic or cyclization reactions?
Answer:
The hydrazone acts as a bifunctional ligand, enabling:
- Nucleophilic Attack : The NH group participates in Schiff base formation with aldehydes.
- Cyclization : Under acidic conditions, intramolecular cyclization may form pyrazoline derivatives.
Experimental Design : Use kinetic studies (e.g., stopped-flow spectroscopy) and DFT to map energy barriers for competing pathways.
Advanced: How can researchers address contradictions in reported synthetic yields or spectral data for similar cyclopentane derivatives?
Answer:
Contradictions often arise from:
- Isomerization : (E)/(Z) ratios influenced by reaction time or temperature.
- Impurity Profiles : Side products from incomplete esterification or oxidation.
Resolution :
Reproduce reported methods with strict control of anhydrous conditions.
Cross-validate spectral data with computational predictions (e.g., NMR chemical shift databases).
Advanced: What computational tools are suitable for predicting the biological activity or pharmacokinetic properties of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against target enzymes (e.g., hydrolases or kinases).
- ADMET Prediction : Tools like SwissADME estimate logP (<3.5 for good permeability) and cytochrome P450 interactions.
- QSAR Modeling : Correlate structural features (e.g., acetylhydrazono electronegativity) with bioactivity data from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
